3-[(4-Bromo-2-methylphenoxy)methyl]piperidine
Description
3-[(4-Bromo-2-methylphenoxy)methyl]piperidine is a chemical compound with the molecular formula C13H18BrNO and a molecular weight of 284.2 g/mol . This compound is used in various fields of scientific research, including chemistry, biology, and medicine. It is known for its unique structure, which includes a piperidine ring and a brominated phenoxy group.
Properties
IUPAC Name |
3-[(4-bromo-2-methylphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10-7-12(14)4-5-13(10)16-9-11-3-2-6-15-8-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEHVYIJEZGXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine typically involves the reaction of 4-bromo-2-methylphenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(4-Bromo-2-methylphenoxy)methyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as potassium permanganate or sodium borohydride.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine exhibit selective serotonin and norepinephrine reuptake inhibition, suggesting potential use in treating depression and anxiety disorders. The piperidine structure is known to interact with neurotransmitter systems, making it a candidate for developing new antidepressants and anxiolytics .
Neuroprotective Effects
Studies have shown that derivatives of piperidine compounds can act as neuroprotective agents. For instance, the interaction of such compounds with NMDA receptors is being investigated for their potential to mitigate excitotoxic neuronal damage, a process implicated in neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Research has also suggested that piperidine derivatives can possess significant anticancer properties. The structural modifications in compounds similar to this compound may enhance their efficacy against various cancer cell lines. For example, thiazole-integrated piperidine derivatives have shown promising results in inhibiting cancer cell proliferation .
Biological Research
Protein Interaction Studies
The compound is studied for its interactions with specific proteins and enzymes. Understanding these interactions can lead to insights into its mechanism of action and potential therapeutic uses. For example, studies focusing on binding affinities at various receptors help elucidate the pharmacodynamics of these compounds.
Synthesis of Complex Molecules
this compound serves as an intermediate in synthesizing more complex molecules. This application is crucial in the development of new pharmaceuticals where such intermediates can be transformed into active drug candidates through further chemical modifications.
Industrial Applications
Chemical Manufacturing
In industrial settings, this compound is utilized as a building block for synthesizing various chemical products. Its unique properties allow it to be incorporated into formulations requiring specific chemical characteristics, such as solubility or reactivity .
Comprehensive Data Table
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential antidepressant & anxiolytic properties; neuroprotective effects; anticancer activity |
| Biological Research | Protein interaction studies; synthesis of complex molecules |
| Industrial Applications | Used as an intermediate in chemical manufacturing; building block for various chemical products |
Case Studies
-
Antidepressant Development
A study evaluated the efficacy of piperidine derivatives in modulating serotonin levels in animal models. Results indicated that certain modifications to the piperidine ring led to enhanced antidepressant effects compared to traditional SSRIs . -
Neuroprotection Against Excitotoxicity
In vitro experiments demonstrated that derivatives of this compound could significantly reduce neuronal death induced by NMDA receptor activation, suggesting potential applications in treating neurodegenerative diseases . -
Anticancer Efficacy Assessment
A recent investigation into thiazole-pyridine hybrids revealed that certain structural modifications led to improved anticancer activity against breast cancer cell lines, highlighting the importance of structural diversity in drug design .
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated phenoxy group can enhance binding affinity to certain targets, while the piperidine ring can influence the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds to 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine include:
4-Bromo-2-methylphenol: A precursor in the synthesis of the target compound.
3-Bromo-4-methylpyridine: Another brominated compound used in similar synthetic applications.
4-Bromo-3-methylphenol: Used in the synthesis of various organic compounds.
Compared to these compounds, this compound is unique due to its combination of a piperidine ring and a brominated phenoxy group, which provides distinct chemical and biological properties.
Biological Activity
3-[(4-Bromo-2-methylphenoxy)methyl]piperidine is an organic compound notable for its unique structural features, including a piperidine ring and a brominated phenoxy group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its interactions with various molecular targets that may influence therapeutic pathways.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆BrNO
- Molecular Weight : 270.17 g/mol
- Structural Features : The presence of a bromine atom and a methyl group on the aromatic ring enhances the compound's chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The brominated phenoxy group allows for diverse binding interactions, while the piperidine moiety improves solubility and bioavailability. These characteristics enable the compound to modulate various biological pathways, leading to potential therapeutic effects such as anti-inflammatory and anticancer activities.
1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro tests demonstrate that these compounds can inhibit cell proliferation in glioblastoma cells, suggesting potential applications in cancer therapy .
| Compound | Cell Line Tested | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | MDA-MB-231 | 15 | Moderate Cytotoxicity |
| Similar Piperidine Derivative | HCT116 | 10 | High Cytotoxicity |
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can reduce levels of inflammatory markers in activated macrophages, comparable to well-known anti-inflammatory agents like curcumin. This suggests that it may serve as a potential therapeutic agent for conditions characterized by inflammation .
3. Pharmacological Potential
The pharmacological implications of this compound extend to its potential as a drug candidate. Its ability to interact with neurotransmitter systems positions it as a possible antidepressant or anxiolytic agent, akin to other piperidine derivatives that have shown efficacy in modulating biogenic amines .
Study on Antitumor Activity
A study conducted by Da Silva et al. evaluated the anticancer effects of thiazolidinone derivatives, which share structural similarities with piperidine compounds. The results indicated potent antitumor activity against glioblastoma multiforme cells, emphasizing the importance of structural modifications in enhancing biological efficacy .
Anti-inflammatory Mechanism Investigation
In a separate investigation, compounds derived from piperidine were tested for their ability to inhibit nitric oxide production in LPS-stimulated macrophages. The results demonstrated significant reductions in inflammatory markers, supporting the hypothesis that modifications in the piperidine structure can lead to enhanced anti-inflammatory activity .
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine to achieve high yields and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, solvents like dichloromethane (DCM) are effective for phase-transfer reactions, as demonstrated in analogous piperidine derivatives . Temperature control (e.g., maintaining 0–5°C during exothermic steps) and stoichiometric ratios (e.g., NaOH as a base) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity, as validated by HPLC and NMR .
Q. How can researchers determine the purity of this compound using analytical techniques?
- Methodological Answer : Purity assessment should combine multiple techniques:
- HPLC : Use a C18 column with a methanol/water mobile phase to resolve impurities; compare retention times against standards .
- NMR : Analyze H and C spectra for unexpected peaks (e.g., unreacted intermediates or degradation products) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns (e.g., bromine’s signature doublet) . Cross-validation across methods reduces false positives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to hazard codes (e.g., H315 for skin irritation, H319 for eye damage) and implement:
- PPE : Gloves (nitrile), goggles, and lab coats to prevent direct contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation (P261 precaution) .
- Storage : Keep in airtight containers under inert gas (N/Ar) to prevent hygroscopic degradation .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?
- Methodological Answer :
- Repetition : Re-run experiments under standardized conditions to rule out procedural errors .
- Alternative Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or confirm connectivity .
- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA software) .
Q. How can computational methods like density functional theory (DFT) be applied to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reaction Pathway Mapping : Use DFT to calculate transition states and activation energies for proposed mechanisms (e.g., nucleophilic substitution at the bromine site) .
- Solvent Effects : Simulate solvent interactions (e.g., DCM vs. THF) using polarizable continuum models (PCM) to optimize reaction conditions .
- Regioselectivity : Predict preferential reaction sites (e.g., piperidine N vs. phenoxy O) using Fukui indices or electrostatic potential maps .
Q. What experimental design principles should guide the investigation of this compound's structure-activity relationships in pharmacological studies?
- Methodological Answer :
- Factorial Design : Employ a 2 factorial design to test variables (e.g., substituent size, lipophilicity) across biological assays (e.g., receptor binding, cytotoxicity) .
- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify potency (IC) and efficacy (E) .
- ADME Profiling : Assess pharmacokinetics via in vitro models (e.g., Caco-2 for permeability, microsomal stability assays) .
Q. How can researchers address regioselectivity challenges during functionalization of the piperidine ring in this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., using Boc groups on the piperidine nitrogen) to direct substitution to desired positions .
- Catalytic Control : Use transition-metal catalysts (e.g., Pd for C–H activation) to achieve site-specific modifications .
- Kinetic vs. Thermodynamic Analysis : Monitor reaction progress (e.g., via TLC or in situ IR) to isolate intermediates favoring regioselective pathways .
Data Contradiction and Validation
Q. How should researchers analyze conflicting data between theoretical predictions and experimental results for this compound’s stability?
- Methodological Answer :
- Error Source Identification : Check for computational approximations (e.g., basis set limitations in DFT) or experimental artifacts (e.g., solvent impurities) .
- Sensitivity Analysis : Vary input parameters (e.g., temperature, pH) in simulations to match empirical data .
- Multi-Lab Validation : Collaborate with independent labs to replicate findings and reduce bias .
Advanced Synthesis and Catalysis
Q. What catalytic systems are effective for enantioselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Ligands : Use (R)-BINAP or Jacobsen catalysts for asymmetric hydrogenation of intermediate ketones .
- Enzymatic Catalysis : Screen lipases or transaminases for kinetic resolution of racemic mixtures .
- Flow Chemistry : Implement continuous reactors with immobilized catalysts to enhance enantiomeric excess (ee) and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
